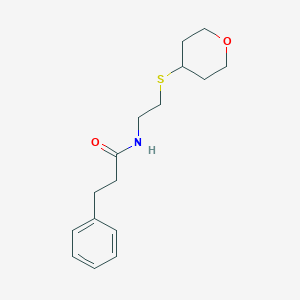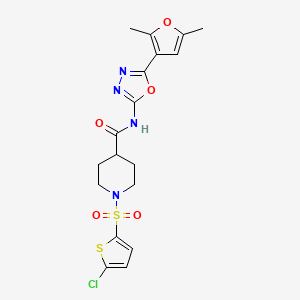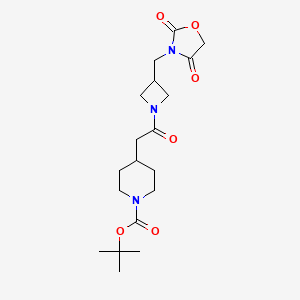
3-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Tetrahydropyran is a six-membered ring with one oxygen and five carbon atoms . In the gas phase, it exists in its lowest energy Cs symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyranyl ethers derived from the reaction of alcohols and 3,4-dihydropyran are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For tetrahydropyran, it is a colorless volatile liquid .Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including our compound of interest, have garnered attention for their potential anticancer properties. Researchers synthesized a series of 27 new quinoxaline derivatives, including N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates . These compounds were evaluated for their inhibitory effects on cancer cell viability and proliferation. Notably, compound 10b demonstrated significant inhibitory action against both HCT-116 and MCF-7 cancer cells.
Thymidylate Synthase Inhibition
Molecular modeling studies revealed that these quinoxaline derivatives are good binders to human thymidylate synthase (hTS) homodimer interface. By stabilizing its inactive conformation, they selectively inhibit the enzyme. Key residues for homodimer binding were identified, offering potential for further optimization and development .
Synthetic Methods for 2H-Pyrans
The compound’s tetrahydro-2H-pyran moiety is intriguing. Recent literature discusses versatile synthetic methods to access 2H-pyrans (2HPs), which are strategic intermediates in natural product synthesis. Although 2HPs can be unstable, their benzo derivatives (such as 2H-chromenes) provide stability and biological activity . Further exploration of 2HPs could yield novel applications.
DNA Damage Detection Enhancement
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a related compound, has been used to improve the detection of single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis . This suggests potential applications in genotoxicity studies and DNA damage assessment.
Anticonvulsant Properties
While not directly studied for our compound, related 2H-pyrans have been evaluated for anticonvulsant activity. The structural motif may hold promise in this field .
Designing Novel Anti-Tumor Agents
Exploring 2,3,4,5-tetrahydro-1H-pyrrolo[4,3-b]indoles (related to our compound) could lead to novel anti-tumor agents. These compounds have shown binding affinity with c-Met kinase sites, making them interesting candidates for further investigation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(7-6-14-4-2-1-3-5-14)17-10-13-20-15-8-11-19-12-9-15/h1-5,15H,6-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYMLWBATRWTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2770629.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2770630.png)

![1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B2770634.png)
![1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2770638.png)

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2770640.png)


![2-Chloro-N-[4-(2,6-difluorophenyl)butan-2-yl]acetamide](/img/structure/B2770646.png)

![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770649.png)
![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2770651.png)